3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid

Medicinal Chemistry Lipophilicity ADME

This heterocyclic building block fills a critical lipophilicity niche (LogP 1.16) between hydrophilic methyl analogs and highly lipophilic benzyloxy variants. The cyclopropylmethoxy group enhances metabolic stability against CYP450-mediated oxidation while maintaining CNS drug-like properties (MW 183.16). The carboxylic acid handle enables direct conjugation for PROTAC linker attachment. Choose this compound for systematic SAR exploration of incremental lipophilicity changes without confounding steric factors. Ideal for lead optimization programs requiring balanced potency, permeability, and metabolic stability.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 1428233-26-4
Cat. No. B1490080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid
CAS1428233-26-4
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESC1CC1COC2=NOC(=C2)C(=O)O
InChIInChI=1S/C8H9NO4/c10-8(11)6-3-7(9-13-6)12-4-5-1-2-5/h3,5H,1-2,4H2,(H,10,11)
InChIKeyCRZVXOGZHPGYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (CAS 1428233-26-4): Procurement Guide for a Specialized Isoxazole Building Block


3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid (CAS 1428233-26-4) is a heterocyclic building block belonging to the isoxazole carboxylic acid class, with a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol . It is characterized by a cyclopropylmethoxy substituent at the 3-position of the isoxazole ring. This compound is primarily intended for research and development purposes, serving as an intermediate or scaffold in synthetic organic and medicinal chemistry. The cyclopropylmethoxy group is known to confer distinct steric and electronic properties, influencing key drug-like parameters such as lipophilicity and metabolic stability .

Why 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid Cannot Be Readily Substituted by Other Isoxazole-5-carboxylic Acid Analogs


Isoxazole-5-carboxylic acid derivatives are not functionally interchangeable due to the profound impact of substituents at the 3-position on a molecule's physicochemical and pharmacokinetic profile. The cyclopropylmethoxy group in this compound introduces a specific balance of lipophilicity (LogP) and steric bulk that is distinct from other common 3-position substituents like methyl, benzyloxy, or hydrogen . These physicochemical differences directly affect crucial properties in drug discovery, including aqueous solubility, membrane permeability, and metabolic stability. For example, a higher LogP can correlate with improved passive membrane diffusion but may also increase the risk of off-target binding and poor solubility. Therefore, substituting this compound with a more or less lipophilic analog without a systematic SAR evaluation would fundamentally alter the behavior of the resulting lead molecule or probe compound, potentially invalidating an entire research program [1].

Quantitative Differentiation of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid from Common Analogs


Lipophilicity (LogP) Comparison Against Key 3-Substituted Isoxazole Analogs

The lipophilicity of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid, as measured by predicted LogP (XLogP3-AA), is 1.16 . This value positions it as an intermediate lipophilic building block when compared to other common analogs. It is significantly more lipophilic than the unsubstituted core (Isoxazole-5-carboxylic acid, LogP range 0.35 to -0.44) [1] and the 3-methyl analog (LogP ~0.68) , but less lipophilic than the 3-benzyloxy analog (LogP ~2.11) . This difference is quantifiable and provides a clear rationale for its selection in structure-activity relationship (SAR) studies aiming to modulate lipophilicity within a specific window.

Medicinal Chemistry Lipophilicity ADME Physicochemical Properties

Predicted Boiling Point as a Proxy for Molecular Interaction Strength

The predicted boiling point of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is 391.0±22.0 °C at standard atmospheric pressure [1]. This value can be compared to other analogs as a measure of intermolecular forces and thermal stability. For instance, the boiling point of the much less complex 3-methylisoxazole-5-carboxylic acid is predicted to be 314.2 °C . The substantial difference of approximately 77 °C is primarily attributable to the increased molecular weight and enhanced van der Waals interactions provided by the cyclopropylmethoxy moiety. This property is relevant for selecting appropriate purification techniques (e.g., distillation) and for assessing compound stability under various reaction conditions.

Process Chemistry Purification Volatility Physical Chemistry

Density and Molecular Packing: Comparison with the Parent Isoxazole Core

The predicted density of 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is 1.395±0.06 g/cm³ [1]. This is higher than the density of the simpler, unsubstituted isoxazole-5-carboxylic acid, which is reported to be approximately 1.1 g/cm³ . This ~0.3 g/cm³ increase is a direct consequence of the additional cyclopropylmethoxy group, which adds both mass and a more complex molecular shape, influencing how the molecules pack in a solid state. Density is a critical parameter for solid form development, impacting properties like tabletability, stability, and bulk handling.

Solid State Chemistry Formulation Material Properties Crystallography

Potential for Enhanced Metabolic Stability Conferred by the Cyclopropylmethoxy Group

While no direct metabolic stability data for 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid is available in the public domain, a strong class-level inference can be made regarding the metabolic advantages of its cyclopropylmethoxy substituent. The introduction of cyclopropyl and cyclopropylmethoxy groups is a widely recognized strategy in medicinal chemistry to improve a drug candidate's metabolic stability, primarily by blocking sites vulnerable to oxidative metabolism by cytochrome P450 enzymes . In contrast, simpler alkyl groups like the methyl group in 3-methylisoxazole-5-carboxylic acid or unsubstituted positions may be more prone to rapid metabolism. This well-documented property of the cyclopropylmethoxy moiety is a key driver for its incorporation into lead molecules and offers a plausible, though unquantified for this specific compound, advantage over less hindered analogs.

Drug Metabolism Pharmacokinetics ADME Medicinal Chemistry

Validated Application Scenarios for 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid Based on Evidence


Fine-Tuning Lipophilicity in Structure-Activity Relationship (SAR) Studies

This compound is best deployed as a building block for medicinal chemistry programs aiming to optimize the lipophilicity (LogP) of a lead series. With a predicted LogP of 1.16 , it fills a specific niche between more hydrophilic analogs (e.g., 3-methyl, LogP ~0.68) and highly lipophilic ones (e.g., 3-benzyloxy, LogP ~2.11) . Researchers can use this compound to systematically explore the impact of incremental lipophilicity changes on target binding, cellular permeability, and other ADME properties without the confounding factor of drastically altering molecular size or shape. This makes it a strategic tool for balancing potency and drug-like properties.

Enhancing Metabolic Stability in Lead Optimization

In medicinal chemistry programs where rapid metabolic clearance is a concern, this compound offers a strategic advantage due to the presence of the cyclopropylmethoxy group. This moiety is a well-established structural feature used to enhance metabolic stability, particularly against cytochrome P450-mediated oxidation . By incorporating this building block, researchers can potentially create analogs of existing leads that are more resistant to metabolism, thereby improving their pharmacokinetic profile and increasing the likelihood of achieving efficacious in vivo exposure. This application is especially relevant for scaffolds known to be metabolically labile at or near the 3-position.

Synthesis of Unique Scaffolds for CNS Drug Discovery

The combination of an isoxazole ring, a hydrogen bond acceptor/donor (carboxylic acid), and a cyclopropylmethoxy group that enhances lipophilicity (LogP 1.16) yields a building block with properties favorable for targeting the central nervous system (CNS). The moderate lipophilicity and low molecular weight (183.16 g/mol) fall within typical ranges for CNS drug-like space. This makes 3-(Cyclopropylmethoxy)isoxazole-5-carboxylic acid a valuable precursor for synthesizing novel chemical matter in programs focused on neurological or psychiatric disorders, where achieving optimal brain penetration is a primary challenge.

Building Block for PROTAC Linker Design

The carboxylic acid functionality provides a convenient handle for further derivatization, making this compound a useful intermediate in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). The cyclopropylmethoxy group can serve as a conformational constraint, potentially influencing the linker's rigidity and its ability to present the two warheads in an optimal orientation for ternary complex formation. The specific physicochemical profile (e.g., LogP 1.16) is a critical factor in optimizing the overall properties of the large, often lipophilic, PROTAC molecule, where fine-tuning each component is essential for cellular activity.

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